![molecular formula C19H16N4O5S B2628744 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 891122-94-4](/img/structure/B2628744.png)
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is known to interact with several targets. The trimethoxyphenyl (TMP) group, which is a part of the compound’s structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of these proteins, resulting in the anti-cancer effects observed.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its anti-cancer effects. By inhibiting proteins such as tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β, the compound disrupts the normal functioning of these proteins, leading to the death of cancer cells .
Pharmacokinetics
The tmp group, which is a part of the compound’s structure, is known to be incorporated in a wide range of therapeutically interesting drugs . These drugs have demonstrated significant efficacy, suggesting that the TMP group may contribute to favorable ADME properties.
Result of Action
The result of the action of this compound is the inhibition of several proteins, leading to the death of cancer cells . This compound has displayed notable anti-cancer effects, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Analysis
Biochemical Properties
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions suggest that this compound may have potential anti-cancer properties by disrupting critical cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tubulin can lead to the inhibition of microtubule polymerization, affecting cell division and proliferation . Additionally, its impact on Hsp90 and TrxR can alter protein folding and redox balance, respectively, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. The trimethoxyphenyl group fits into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR suggests potential roles in protein homeostasis and redox regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradationIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating a need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that can influence its bioactivity. The interaction with enzymes such as cytochrome P450 can affect metabolic flux and metabolite levels, impacting the compound’s overall pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interaction with transporters such as P-glycoprotein (P-gp), which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
Biological Activity
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₃O₅
- Molecular Weight : 293.28 g/mol
- CAS Number : 19938-46-6
The structure includes an acetamide group linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This unique configuration contributes to its biological properties.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
- DNA Intercalation : It intercalates into DNA strands, causing structural disruption that affects DNA replication and transcription.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
- Growth Inhibition : It has shown significant growth inhibition against various cancer cell lines. For instance, compounds similar to this oxadiazole derivative exhibited GI50 values ranging from 0.20–2.58 μM against a range of human cancer cell lines .
Cell Line | GI50 (μM) |
---|---|
HL60 (Leukemia) | 0.49 |
MDA-MB-231 (Breast) | 0.20 |
LNCaP (Prostate) | 0.48 |
These values indicate a strong cytotoxic effect specific to cancer cells while sparing normal cells such as VERO or PBMC .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research indicates that related benzothiazole derivatives can significantly inhibit pro-inflammatory cytokines like IL-6 and TNF-α .
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer efficacy of benzothiazole derivatives including this compound:
- Methodology : A series of bioactivity assessments were conducted on A431 (skin), A549 (lung), and H1299 (lung) cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell proliferation and induced apoptosis at concentrations as low as 1 μM .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through Western blot analysis showed that the compound promotes apoptosis by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 in cancer cells .
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-25-13-6-11(7-14(26-2)16(13)27-3)18-22-23-19(28-18)21-17(24)10-4-5-12-15(8-10)29-9-20-12/h4-9H,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGVPZGTRUJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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